molecular formula C9H14FNO B2973382 N-(3-Fluorocyclohexyl)prop-2-enamide CAS No. 2224535-97-9

N-(3-Fluorocyclohexyl)prop-2-enamide

Cat. No.: B2973382
CAS No.: 2224535-97-9
M. Wt: 171.215
InChI Key: UBJONXPTFGIAOO-UHFFFAOYSA-N
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Description

N-(3-Fluorocyclohexyl)prop-2-enamide is a fluorinated acrylamide derivative characterized by a prop-2-enamide backbone substituted with a 3-fluorocyclohexyl group. Fluorine substitution is known to enhance metabolic stability and lipophilicity, which may influence bioavailability and target interactions .

Properties

IUPAC Name

N-(3-fluorocyclohexyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FNO/c1-2-9(12)11-8-5-3-4-7(10)6-8/h2,7-8H,1,3-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJONXPTFGIAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCC(C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorocyclohexyl)prop-2-enamide typically involves the reaction of 3-fluorocyclohexylamine with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 0°C

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorocyclohexyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Sodium methoxide in methanol

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted cyclohexyl derivatives

Scientific Research Applications

N-(3-Fluorocyclohexyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-Fluorocyclohexyl)prop-2-enamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of N-(3-Fluorocyclohexyl)prop-2-enamide, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Features Biological Activity (IC₅₀) Source References
This compound 3-Fluorocyclohexyl group on prop-2-enamide Fluorine at cyclohexyl C3; acrylamide backbone Not reported Synthetic (inferred)
Compound 10 () N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide Methoxyphenyl; dihydroxyphenethyl Anti-inflammatory: <17.21 μM Lycium yunnanense
Compound 1 () N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide Methoxyphenyl; dihydroxyphenethyl Anti-inflammatory: 17.00 μM Lycium barbarum
Moupinamide () (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide Hydroxy-methoxyphenyl; hydroxyphenethyl Antioxidant/anti-inflammatory (inferred) B. diffusa
Compound 9NM () (2E)-N-cyclohexyl-N-(cyclohexylcarbamoyl)-3-(4-fluorophenyl)prop-2-enamide Fluorophenyl; dual cyclohexyl groups Not reported Synthetic
Key Observations:

Substituent Position and Bioactivity: Fluorine placement (e.g., on cyclohexyl vs. phenyl rings) significantly alters physicochemical properties. Hydroxyl and methoxy groups in plant-derived analogs (e.g., Compounds 10 and Moupinamide) correlate with anti-inflammatory activity (IC₅₀ < 20 μM), suggesting that electron-donating groups enhance bioactivity .

Synthetic vs. Natural Derivatives :

  • Natural derivatives (e.g., from Lycium spp.) often include polar substituents (hydroxyl, methoxy) that improve solubility but may reduce metabolic stability. In contrast, synthetic fluorinated analogs like 9NM and the target compound prioritize stability and lipophilicity .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of calculated properties (using SMILES/InChI data) reveals:

Property This compound Compound 10 () Moupinamide () Compound 9NM ()
Molecular Weight ~209.25 g/mol 385.40 g/mol 327.35 g/mol 380.48 g/mol
LogP (Predicted) ~2.1 (moderate lipophilicity) 1.8 2.5 3.7
Hydrogen Bond Donors 1 (amide NH) 3 (two -OH, one NH) 3 (two -OH, one NH) 1 (amide NH)
Polar Surface Area ~43 Ų ~97 Ų ~86 Ų ~49 Ų

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